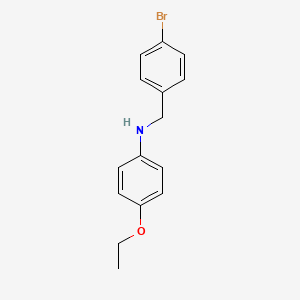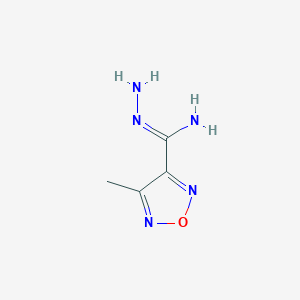
(4-bromobenzyl)(4-ethoxyphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromobenzyl)(4-ethoxyphenyl)amine, also known as BBPEA, is a chemical compound that belongs to the class of phenethylamines. It is a white or off-white powder that is used in scientific research for various purposes, including studying its mechanism of action and biochemical and physiological effects.
科学的研究の応用
(4-bromobenzyl)(4-ethoxyphenyl)amine is used in scientific research for various purposes, including studying its mechanism of action and biochemical and physiological effects. It is also used as a reference standard for analytical purposes, such as in the development of analytical methods for detecting (4-bromobenzyl)(4-ethoxyphenyl)amine in biological samples. Additionally, (4-bromobenzyl)(4-ethoxyphenyl)amine is used in the synthesis of other compounds, such as radiolabeled derivatives, that are used in imaging studies.
作用機序
The exact mechanism of action of (4-bromobenzyl)(4-ethoxyphenyl)amine is not fully understood. However, it is believed to act as a selective dopamine receptor agonist, specifically targeting the D1 and D2 receptors. It may also have affinity for other receptors, such as the serotonin and norepinephrine receptors. Its binding to these receptors leads to the release of neurotransmitters, such as dopamine, which are involved in various physiological processes, including reward, motivation, and movement.
Biochemical and Physiological Effects:
(4-bromobenzyl)(4-ethoxyphenyl)amine has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce stereotypy, which are behaviors associated with increased dopamine release in the brain. It has also been shown to increase heart rate and blood pressure, which are physiological effects associated with the activation of the sympathetic nervous system. Additionally, (4-bromobenzyl)(4-ethoxyphenyl)amine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using (4-bromobenzyl)(4-ethoxyphenyl)amine in lab experiments is its selectivity for dopamine receptors, which allows for the study of the specific role of dopamine in various physiological processes. Additionally, its availability as a reference standard allows for the development of analytical methods for detecting (4-bromobenzyl)(4-ethoxyphenyl)amine in biological samples. However, one limitation of using (4-bromobenzyl)(4-ethoxyphenyl)amine is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of (4-bromobenzyl)(4-ethoxyphenyl)amine. One direction is the development of new analytical methods for detecting (4-bromobenzyl)(4-ethoxyphenyl)amine in biological samples, which may aid in the detection of (4-bromobenzyl)(4-ethoxyphenyl)amine use in forensic and toxicology settings. Another direction is the study of the long-term effects of (4-bromobenzyl)(4-ethoxyphenyl)amine use, particularly on the dopamine system and other physiological processes. Additionally, the use of (4-bromobenzyl)(4-ethoxyphenyl)amine as a potential treatment for Parkinson's disease and other neurological disorders warrants further investigation.
合成法
The synthesis of (4-bromobenzyl)(4-ethoxyphenyl)amine involves the reaction of 4-bromobenzyl chloride with 4-ethoxyaniline in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and for a specific duration. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREYZPRZWNHQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-4-ethoxyaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)


![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)



![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)

![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
